![molecular formula C14H16N4O2 B2857999 N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415552-28-0](/img/structure/B2857999.png)
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of oncogenic and inflammatory gene expression.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis. In inflammation models, this compound has been shown to reduce cytokine production and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its high selectivity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system diseases.
One limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.
Orientations Futures
For N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide include further preclinical studies to evaluate its efficacy and safety in various disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent in humans. In addition, the development of more potent and selective BET inhibitors is an area of active research.
Méthodes De Synthèse
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxypyridine-3-carbaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with N-methyl morpholine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. BET proteins are involved in the regulation of gene transcription, and BET inhibitors like this compound have been shown to selectively target these proteins and inhibit their activity. This leads to downregulation of oncogenic and inflammatory gene expression, which can result in anti-tumor and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-12(9)13(19)16-7-11-5-4-6-15-14(11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONDMOWGRYWKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2857917.png)

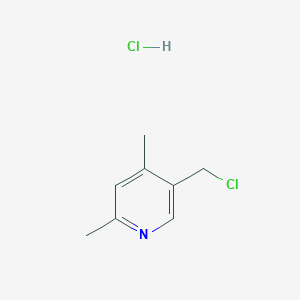
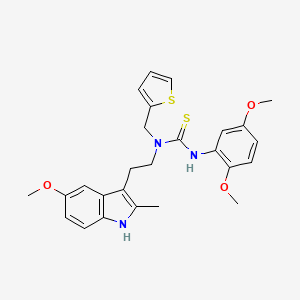
![N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2857924.png)
![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
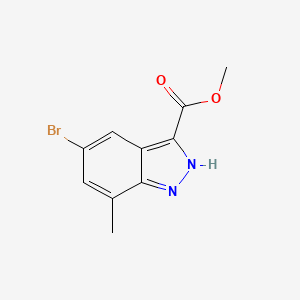
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
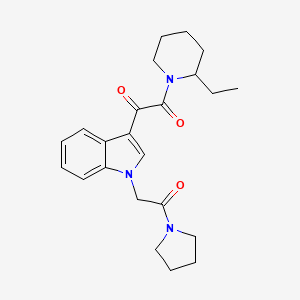

![ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2857933.png)
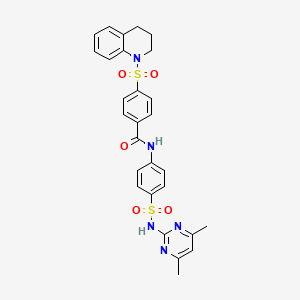
![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)
